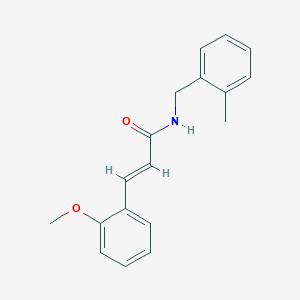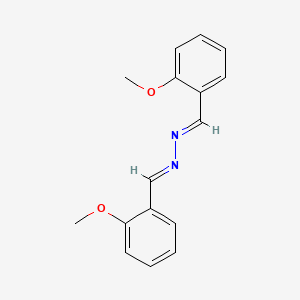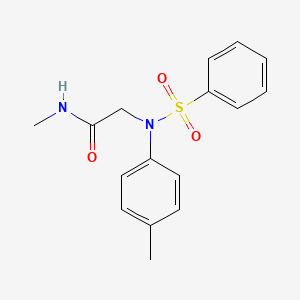
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide, also known as MMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMBA belongs to the class of acrylamide derivatives and has been studied for its ability to inhibit the growth of cancer cells.
科学的研究の応用
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been studied extensively for its potential use in cancer therapy. Research has shown that 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its potential use in cancer therapy, 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been studied for its antibacterial and antifungal properties.
作用機序
The mechanism of action for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide involves the inhibition of protein synthesis in cancer cells. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of new proteins. This leads to the induction of apoptosis in cancer cells, which ultimately results in cell death. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been shown to have minimal toxicity in vitro, making it a promising candidate for cancer therapy. In addition to its anticancer effects, 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been shown to have antioxidant and anti-inflammatory properties. These properties may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low toxicity, which makes it a safe compound to use in laboratory experiments. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, one limitation of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several directions for future research on 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide. One area of focus could be the development of new synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of the potential use of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research could be conducted to explore the potential applications of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
合成法
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylamine with 2-methylbenzyl chloride, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and isolation steps. The synthesis method for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been optimized in recent years, resulting in higher yields and improved purity.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-7-3-4-9-16(14)13-19-18(20)12-11-15-8-5-6-10-17(15)21-2/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWNVOSNMXOFJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)




![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)



![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)